molecular formula C4H9Cl2N3S B1446052 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride CAS No. 1523571-16-5

2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride

Cat. No.: B1446052
CAS No.: 1523571-16-5
M. Wt: 202.11 g/mol
InChI Key: XVHVZRGTKTXSRK-UHFFFAOYSA-N
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Description

2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives.

Biochemical Analysis

Biochemical Properties

2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with histamine receptors, acting as a histamine agent . This interaction can modulate the activity of histamine receptors, leading to various physiological effects. Additionally, this compound can bind to other biomolecules, altering their conformation and activity, which can have downstream effects on cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the signaling pathways involved in inflammation and immune responses . By interacting with specific receptors and enzymes, this compound can alter the expression of genes involved in these pathways, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to their activation or inhibition . This binding can induce conformational changes in the target molecules, altering their activity and function. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, which can affect its efficacy and potency. Long-term studies have also indicated that the compound can have sustained effects on cellular processes, even after its initial application.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can have beneficial effects, such as modulating immune responses and reducing inflammation . At higher doses, it can exhibit toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional benefits are observed. It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, influencing metabolic flux and metabolite levels . For instance, the compound can modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites. These interactions can have downstream effects on cellular energy production, biosynthesis, and other metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its efficacy and potency, as certain tissues may have higher concentrations of the compound, leading to more pronounced effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular energy production. The localization of the compound can also be influenced by its interactions with other biomolecules, which can direct it to specific subcellular sites.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3,4-thiadiazol-2-yl)ethanamine dihydrochloride typically involves the reaction of 2-amino-1,3,4-thiadiazole with ethylene oxide in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2-Amino-1,3,4-thiadiazole: Shares the thiadiazole ring but differs in its functional groups.

    1,3,4-Thiadiazole-2-ethanol: Similar structure with an alcohol group instead of an amine.

    1,3,4-Thiadiazole-2-thiol: Contains a thiol group instead of an amine

Uniqueness: 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride is unique due to its specific combination of the thiadiazole ring and the ethanamine side chain, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-(1,3,4-thiadiazol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S.2ClH/c5-2-1-4-7-6-3-8-4;;/h3H,1-2,5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHVZRGTKTXSRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride
Reactant of Route 2
2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride
Reactant of Route 3
2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride
Reactant of Route 4
2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride
Reactant of Route 5
2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride
Reactant of Route 6
2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride

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